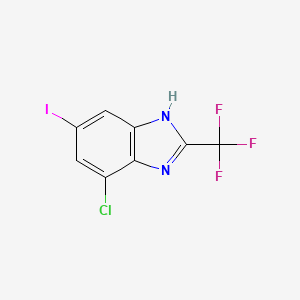

Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of benzimidazole derivatives with high yield and efficiency .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine, iodine, and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetonitrile at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole core .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound with a wide range of biological activities.

4,6-Dichloro-2-(trifluoromethyl)benzimidazole: A similar compound with chlorine substituents instead of iodine.

2-Mercapto benzimidazole: Known for its antimicrobial and antioxidant properties.

Uniqueness

Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- is unique due to the presence of iodine and trifluoromethyl groups, which can enhance its biological activity and chemical reactivity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to other benzimidazole derivatives .

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the biological activity of the compound Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- , exploring various studies that highlight its potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are characterized by a fused benzene and imidazole ring structure. Modifications to this core structure can significantly influence their biological properties. The specific compound , with the trifluoromethyl and halogen substituents, is of particular interest due to its potential efficacy against various diseases.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties. The compound Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- has shown promising results in preliminary studies, suggesting it may possess both antibacterial and antifungal activities. For instance:

- In vitro assays demonstrated effective inhibition against several bacterial strains and fungi.

- Comparative studies with other benzimidazole derivatives revealed that the presence of the trifluoromethyl group enhances antimicrobial potency due to its electronic effects on the molecule's reactivity.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. The specific compound has been investigated for its ability to target cancer cells selectively:

-

Mechanism of Action :

- Studies suggest that this compound may induce apoptosis in cancer cells through caspase activation pathways. For example, a study using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines showed significant cytotoxic effects.

- The compound was found to be particularly effective under hypoxic conditions typical of tumor microenvironments .

-

Case Studies :

- A series of experiments involving various benzimidazole derivatives indicated that those with halogen substitutions (like chlorine and iodine) exhibited increased cytotoxicity compared to their non-halogenated counterparts.

- Compounds similar to Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- were shown to downregulate hypoxia-inducible factor 1 (HIF1), which is crucial for tumor survival in low oxygen conditions .

Table 1: Biological Activity Summary of Benzimidazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- | Moderate | High | Induces apoptosis via caspase activation |

| Benzimidazole, 4-chloro-7-methoxy | Low | Moderate | Inhibits cell proliferation |

| Benzimidazole, 4-bromo | High | Low | Disrupts DNA synthesis |

Additional Insights

The biological activity of Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- is further supported by its structural features that enhance its interaction with biological targets. The trifluoromethyl group increases lipophilicity, potentially improving cell membrane permeability and bioavailability.

Future Directions

Given the promising results associated with this compound, further research is warranted to explore:

- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Optimization : Structural modifications may yield derivatives with improved efficacy and reduced toxicity.

Properties

CAS No. |

89427-00-9 |

|---|---|

Molecular Formula |

C8H3ClF3IN2 |

Molecular Weight |

346.47 g/mol |

IUPAC Name |

4-chloro-6-iodo-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF3IN2/c9-4-1-3(13)2-5-6(4)15-7(14-5)8(10,11)12/h1-2H,(H,14,15) |

InChI Key |

NPPLBMXLLSXEID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.